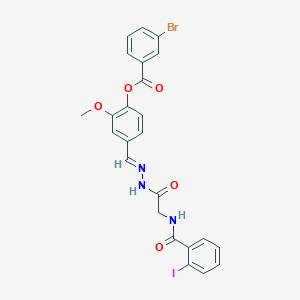![molecular formula C21H15F2N3OS3 B12023999 N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12023999.png)
N-(3,4-difluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorofenil)-2-({5-[(1-naftilmetil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetamida es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo difluorofenil, 1-naftilmetil y unidades tiadiazolil sulfánil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(3,4-difluorofenil)-2-({5-[(1-naftilmetil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetamida típicamente involucra reacciones orgánicas de varios pasos. Un enfoque común es comenzar con la preparación del precursor 3,4-difluorofenil acetamida, seguido de la introducción de los grupos tiadiazol y 1-naftilmetil a través de reacciones de sustitución nucleófila y acoplamiento. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y control de temperatura para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso estaría optimizado para la rentabilidad, la escalabilidad y las consideraciones ambientales. Se podrían emplear técnicas como la síntesis en flujo continuo y el monitoreo automático de reacciones para mejorar la eficiencia y la consistencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(3,4-difluorofenil)-2-({5-[(1-naftilmetil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos tiadiazol y sulfánil pueden ser oxidados bajo condiciones específicas.
Reducción: El compuesto puede ser reducido para modificar los grupos funcionales, lo que podría alterar sus propiedades.
Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden ocurrir en los anillos aromáticos y la unidad tiadiazol.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Las condiciones de reacción pueden variar, pero típicamente involucran temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción podría producir aminas o alcoholes. Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando la versatilidad del compuesto.
Aplicaciones Científicas De Investigación
N-(3,4-difluorofenil)-2-({5-[(1-naftilmetil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como candidato para el desarrollo de fármacos debido a su estructura única y potenciales efectos terapéuticos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad y diversidad de grupos funcionales.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-difluorofenil)-2-({5-[(1-naftilmetil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetamida involucra su interacción con objetivos moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas, receptores u otras biomoléculas, potencialmente inhibiendo o modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, como actividad antimicrobiana o anticancerígena, dependiendo del objetivo y el contexto.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(3,4-difluorofenil)-2-({5-[(fenilmetil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetamida
- N-(3,4-difluorofenil)-2-({5-[(bencil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetamida
Unicidad
N-(3,4-difluorofenil)-2-({5-[(1-naftilmetil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetamida destaca por la presencia del grupo 1-naftilmetil, que imparte propiedades estéricas y electrónicas únicas. Esta característica estructural puede mejorar la afinidad de unión y especificidad del compuesto para ciertos objetivos moleculares, lo que podría conducir a una mejor actividad biológica y selectividad en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H15F2N3OS3 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
N-(3,4-difluorophenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H15F2N3OS3/c22-17-9-8-15(10-18(17)23)24-19(27)12-29-21-26-25-20(30-21)28-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10H,11-12H2,(H,24,27) |
Clave InChI |
OXIIXZILWRDPOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12023929.png)

![5-(3-isopropoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12023939.png)


![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)


![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)
![Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023969.png)
![3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023971.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023972.png)
